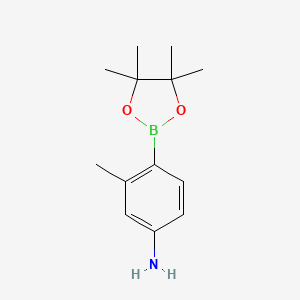
Pyrimidine-4-carboxamide
概要
説明
Pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C5H5N3O and its molecular weight is 123.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Potential
Pyrimidine-4-carboxamide derivatives have been extensively studied for their potential anticancer properties. A study by (Jayanthi, Venkatesh, & Thirunavukkarasu, 2015) found that Tetrahydropyrimidine Carboxamide derivatives exhibited significant antitumor activities. The study revealed that these compounds showed inhibitory actions on tumors and significantly improved blood parameters like hemoglobin, RBC, platelets, and WBC in animal models.
Anti-Inflammatory Applications
Pyrimidine nucleosides, such as 1-β-D-ribofuranosyl pyridin-2-one-5-carboxamide, have been identified as effective anti-inflammatory agents. (Rajeswaran & Srikrishnan, 2008) discussed the structure and conformation of this compound, highlighting its importance in the treatment of adjuvant-induced arthritis.
Analgesic Properties
The modification of pyrimidine derivatives for analgesic properties has also been explored. (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015) studied the methylation of pyridine moieties in pyrimidine derivatives, finding that specific modifications led to increased biological activity and potential for new analgesics.
Platelet Aggregation Inhibition
This compound analogs have shown promise as P2Y12 antagonists, useful in inhibiting platelet aggregation. (Caroff, Meyer, Treiber, Hilpert, & Riederer, 2014) optimized these compounds to achieve excellent ex vivo potency in human plasma for this purpose.
Wound Healing and Pain Management
In the field of wound healing and pain management, pyrimidine nanoparticles have shown significant activity. (Panneerselvam, Sivakumar, Arumugam, Selvaraj, & Indhumathy, 2017) demonstrated that pyrimidine-5-carboxamide nanoparticles significantly enhanced wound healing compared to standard treatments.
Synthesis Methods
The synthesis of pyrimidine carboxamides is a critical aspect of their application. (Guo, Liao, Liu, Li, Ji, Wu, & Jiang, 2017) outlined a novel strategy using a palladium-catalyzed oxidative process, showing promise for pharmaceutical applications.
Antimicrobial Activity
Pyrimidine derivatives have also been synthesized and evaluated for antimicrobial properties. (Ghodasara, Patel, & Shah, 2014) reported the synthesis and biological evaluation of pyrimidine-5-carboxamide derivatives that showed effective antibacterial and antifungal activities.
作用機序
Target of Action
Pyrimidine-4-carboxamide is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidine derivatives have been found to exhibit anticancer activity and anti-inflammatory effects . They are known to inhibit N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a family of bioactive lipid mediators .
Mode of Action
It is known that pyrimidine derivatives can act as anticancer agents through diverse mechanisms of action including kinase enzyme inhibition, cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of ros, and induction of apoptosis .
Biochemical Pathways
Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . This compound, as a derivative of pyrimidine, is likely to interact with these pathways.
Pharmacokinetics
A study on a similar compound, n-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide, showed that it was highly bound to plasma proteins in rats, dogs, and humans . The clearance for this compound was 1.19 and 1.46 L/h/kg in rats and dogs, respectively .
Result of Action
Pyrimidine derivatives have been found to exhibit potential fungicidal activities against certain fungi . They have also been found to decrease NAEs in the brains of freely moving mice and modulate emotional behavior .
Action Environment
It is known that the activity of enzymes involved in pyrimidine ribonucleotide synthesis is required for cellular proliferation . Therefore, the cellular environment and the state of the cell likely play a role in the action of this compound.
Safety and Hazards
将来の方向性
Research on pyrimidines, including Pyrimidine-4-carboxamide, continues to evolve due to their immense applications in life sciences, medical sciences, and industrial chemistry . Future research directions may include the development of new pyrimidines as anti-inflammatory agents and the exploration of their potential anticancer activities .
特性
IUPAC Name |
pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5(9)4-1-2-7-3-8-4/h1-3H,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSQZEGSMBFHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591356 | |
| Record name | Pyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28648-86-4 | |
| Record name | Pyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrimidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[(2-Hydroxyphenyl)methyl]amino}benzamide](/img/structure/B1289333.png)

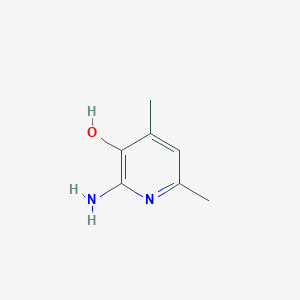
![3-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1289337.png)
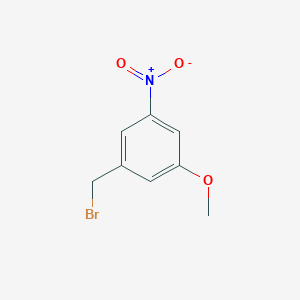

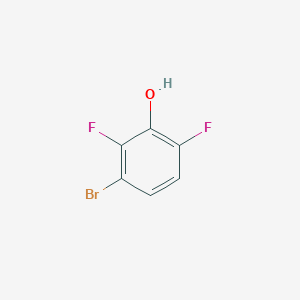
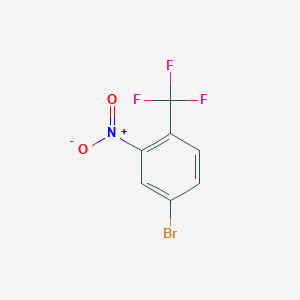
![Benzo[d]isoxazol-5-amine](/img/structure/B1289357.png)
![5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1289359.png)
![4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline](/img/structure/B1289360.png)


